molecular formula C12H10N4S B009555 6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine CAS No. 109879-88-1

6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine

Cat. No.: B009555
CAS No.: 109879-88-1
M. Wt: 242.3 g/mol
InChI Key: CSPKGUCKMUMGIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a thieno[3,2-D]pyrimidine core with a phenyl group attached at the 6-position and amino groups at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-D]pyrimidin-4-ones. Alternatively, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: 6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine involves its interaction with molecular targets such as CDKs. By inhibiting CDK6, the compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through binding to the ATP-binding site of CDK6, preventing the phosphorylation of target proteins necessary for cell cycle progression .

Comparison with Similar Compounds

Uniqueness: 6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit CDK6 makes it a promising candidate for anticancer therapy, distinguishing it from other thienopyrimidine derivatives.

Properties

IUPAC Name

6-phenylthieno[3,2-d]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c13-11-10-8(15-12(14)16-11)6-9(17-10)7-4-2-1-3-5-7/h1-6H,(H4,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPKGUCKMUMGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C(=NC(=N3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618199
Record name 6-Phenylthieno[3,2-d]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109879-88-1
Record name 6-Phenylthieno[3,2-d]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine
Reactant of Route 4
6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine
Reactant of Route 5
Reactant of Route 5
6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine
Reactant of Route 6
6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.